4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKYTLCZDDZBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.35 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃OS |
| Molecular Weight | 296.35 g/mol |
| Melting Point | Not available |
| LogP | 4.468 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with appropriate amine derivatives. This process can be optimized through various methods including solvent-free reactions or using microwave-assisted techniques to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazoles have shown enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) when modified with lipophilic groups . The incorporation of a piperazine ring has been noted to improve bioactivity significantly.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 1 µg/mL . The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various thiadiazole-based compounds and evaluated their biological activities. Among them, derivatives incorporating the thiadiazole moiety exhibited significant cytotoxicity against cancer cell lines .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized benzamide derivatives containing thiadiazole rings. The results showed that these compounds effectively inhibited the growth of pathogenic bacteria and fungi .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, as anticancer agents. Research indicates that compounds with thiadiazole moieties exhibit antiproliferative effects against various cancer cell lines. For instance:
- Synthesis and Testing : A study synthesized several thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer drugs .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This apoptotic effect was linked to the structural features of the thiadiazole ring .
Other Biological Activities
Beyond anticancer properties, compounds similar to this compound have been investigated for their antimicrobial and anti-inflammatory activities. The presence of the thiadiazole ring often contributes to these biological effects by interacting with various biological targets.
Pharmaceutical Development
The compound's unique structure makes it a valuable candidate in drug discovery programs aimed at developing new therapeutic agents. Its ability to modulate biological pathways can lead to the design of drugs targeting specific diseases.
Cosmetic Formulations
Thiadiazole derivatives are also explored in cosmetic formulations due to their potential skin benefits. The compound may be incorporated into creams and lotions for its antioxidant properties, contributing to skin health and protection against oxidative stress .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromo-Substituted Derivatives
- 2-Benzamido-5-Bromo-N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide: Bromine substitution at position 5 significantly enhances bioactivity. This compound demonstrated 100% protection against mortality at 60 mg/kg in in vivo models, outperforming non-halogenated analogs. The electron-withdrawing nature of Br likely improves target binding .
- The cyanomethyl group may enhance membrane permeability .
Heteroaromatic Substituents
- However, its anticancer activity is moderate compared to brominated analogs .
Structural Isosteres: Thiadiazole vs. Oxadiazole
Pharmacophore Hybridization
Spectral and Physical Data
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides with POCl₃ or other catalysts . (ii) Amide coupling between the thiadiazole amine and 4-methylbenzoyl chloride using coupling agents like DCC or EDCI .
- Purity Optimization : Monitor reactions via TLC, and purify intermediates via recrystallization (e.g., DMSO/water mixtures) . Final products should be characterized by HPLC (>95% purity) and NMR to confirm absence of unreacted starting materials .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm amide bond formation (δ ~10-12 ppm for NH in ¹H NMR) and aromatic/heterocyclic proton environments .
- Mass Spectrometry : Use high-resolution MS (e.g., Waters Micro Mass ZQ 2000) to verify molecular ion peaks matching C₁₇H₁₄N₃OS (exact mass: 323.08 g/mol) .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the thiadiazole and benzamide moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How do substituent variations on the benzamide or thiadiazole rings influence bioactivity?
- Structure-Activity Relationship (SAR) Strategies :
- Replace the 4-methyl group with electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Compare phenyl (5-phenyl) vs. fluorophenyl/heteroaryl substitutions on the thiadiazole ring for enhanced metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial PFOR enzymes or cancer-related kinases .
Q. How can contradictory data in biological assays be resolved?
- Case Study : If a compound shows high in vitro antimicrobial activity but poor in vivo efficacy:
- Solubility Analysis : Measure logP (e.g., shake-flask method) to assess hydrophobicity; modify with polar groups if logP >3 .
- Plasma Stability Testing : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via LC-MS .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and address rapid clearance .
Q. What strategies improve yield in large-scale synthesis?
- Process Optimization :
- Replace traditional solvents (e.g., pyridine) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Optimize coupling reactions using microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side products .
- Implement flow chemistry for thiadiazole ring formation to enhance reproducibility .
Methodological Challenges & Solutions
Q. How to address low reactivity in amide bond formation?
- Catalytic Systems : Use HOBt/DMAP as additives to accelerate acylation of the thiadiazole amine .
- Alternative Coupling Agents : Replace DCC with T3P (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents .
Q. What computational tools predict physicochemical properties?
- Software :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate solubility, permeability, and CYP450 interactions .
- DFT Calculations : Calculate HOMO-LUMO gaps (Gaussian 09) to correlate electronic properties with antimicrobial activity .
Data Interpretation Guidelines
Q. How to differentiate nonspecific cytotoxicity from target-specific effects?
- Control Experiments :
- Compare activity against isogenic cell lines (e.g., wild-type vs. kinase-deficient) .
- Use enzyme inhibition assays (e.g., fluorogenic substrates for target validation) .
Q. What statistical models are appropriate for SAR datasets?
- Machine Learning : Apply Random Forest or SVM models to correlate molecular descriptors (e.g., Morgan fingerprints) with bioactivity .
- 3D-QSAR : Perform CoMFA/CoMSIA on aligned thiadiazole derivatives to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
